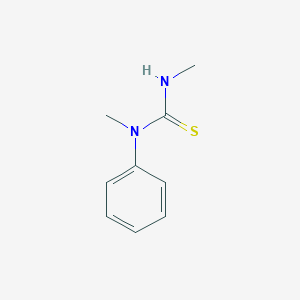

Dimethylphenylthiourea

Description

Structure

3D Structure

Properties

CAS No. |

2740-95-6 |

|---|---|

Molecular Formula |

C9H12N2S |

Molecular Weight |

180.27 g/mol |

IUPAC Name |

1,3-dimethyl-1-phenylthiourea |

InChI |

InChI=1S/C9H12N2S/c1-10-9(12)11(2)8-6-4-3-5-7-8/h3-7H,1-2H3,(H,10,12) |

InChI Key |

XOERABXRVAVTCE-UHFFFAOYSA-N |

SMILES |

CNC(=S)N(C)C1=CC=CC=C1 |

Isomeric SMILES |

CN=C(N(C)C1=CC=CC=C1)S |

Canonical SMILES |

CNC(=S)N(C)C1=CC=CC=C1 |

Origin of Product |

United States |

Synthetic Methodologies for N,n Dimethylphenylthiourea and Its Derivatives

Classical and Contemporary Synthetic Routes to N,N'-Dimethylphenylthiourea

The synthesis of N,N'-Dimethylphenylthiourea is primarily achieved through the condensation of an amine with an isothiocyanate, a foundational reaction in the formation of thioureas.

Isothiocyanate-Amine Condensation Reactions

The most direct and widely employed method for synthesizing N,N'-disubstituted thioureas is the reaction between an isothiocyanate and a secondary amine. For N,N'-Dimethylphenylthiourea, this involves the condensation of phenyl isothiocyanate with dimethylamine (B145610). This reaction proceeds via the nucleophilic attack of the amine's nitrogen atom on the electrophilic carbon of the isothiocyanate group. nih.gov This method is versatile and generally applicable to a wide range of primary and secondary amines, including aliphatic, aromatic, and heterocyclic variants. orgsyn.org

An alternative, though less common, pathway would involve the reaction of N-methylaniline with methyl isothiocyanate. The fundamental mechanism of nucleophilic addition remains the same. The choice of reactants often depends on the commercial availability and stability of the starting materials.

Table 1: Isothiocyanate-Amine Condensation Pathways

| Reactant 1 | Reactant 2 | Product |

|---|---|---|

| Phenyl Isothiocyanate | Dimethylamine | N,N'-Dimethylphenylthiourea |

| N-Methylaniline | Methyl Isothiocyanate | N,N'-Dimethylphenylthiourea |

|--- This table illustrates the two primary reactant pairings for the synthesis of N,N'-Dimethylphenylthiourea via isothiocyanate-amine condensation.

Modifications and Optimizations of Synthesis Protocols

While the direct condensation reaction is effective, various modifications have been developed to improve safety, yield, and reaction conditions. One significant optimization involves the use of silicon tetraisothiocyanate as a reagent. orgsyn.orgcdnsciencepub.com This approach avoids handling potentially volatile or toxic individual isothiocyanates and can produce N,N-disubstituted thioureas in excellent yields (95-100%). orgsyn.org The reaction typically involves heating the amine with silicon tetraisothiocyanate in a solvent like benzene, followed by hydrolysis to release the thiourea (B124793) product. orgsyn.org

Another important contemporary modification is the in situ generation of the isothiocyanate intermediate. This is often achieved by reacting a primary amine with carbon disulfide in the presence of a base to form a dithiocarbamate (B8719985) salt. d-nb.infoorganic-chemistry.org This salt is then treated with a desulfurylating agent, such as tosyl chloride or propane (B168953) phosphonic acid anhydride (B1165640) (T3P®), to yield the isothiocyanate, which immediately reacts with a secondary amine present in the mixture to form the unsymmetrical thiourea. organic-chemistry.org This one-pot process is efficient and avoids the isolation of the isothiocyanate intermediate. d-nb.infoorganic-chemistry.org

Table 2: Comparison of Synthetic Protocols

| Method | Reagents | Key Features |

|---|---|---|

| Classical Condensation | Phenyl Isothiocyanate, Dimethylamine | Direct, fundamental method. |

| Silicon Reagent Method | Amine, Silicon Tetraisothiocyanate | High yields, avoids handling individual isothiocyanates. orgsyn.orgcdnsciencepub.com |

| In Situ Generation | Amine, CS₂, Base, Desulfurylating Agent | One-pot process, avoids isolation of intermediates. d-nb.infoorganic-chemistry.org |

|--- This table compares the classical synthesis with modern optimized protocols, highlighting key differences in reagents and process characteristics.

Derivatization Pathways for Functionalized N,N'-Dimethylphenylthiourea Analogs

N,N'-Dimethylphenylthiourea can serve as a scaffold for the synthesis of more complex molecules through functionalization at its nitrogen centers or aromatic ring.

Selective Functionalization at Nitrogen Centers

The nitrogen atoms in the thiourea moiety can be selectively functionalized. A notable example is the N-benzoylation of N,N-dimethyl-(N′-phenyl)thioureas. grafiati.com This reaction can be promoted by a base in a solvent like dimethylacetamide, leading to the synthesis of N-arylbenzamides. grafiati.comwit.edu.cn This transformation demonstrates the ability to selectively acylate one of the nitrogen atoms, providing a pathway to amide derivatives.

Another functionalization pathway involves alkylation. The reaction of a thiourea with an alkylating agent, such as methyl iodide, can lead to the formation of an isothiourea intermediate, which can be a precursor for other functional groups like guanidines. nih.gov

Introduction of Diverse Aromatic and Aliphatic Substituents

Building upon selective functionalization, a variety of substituents can be introduced. The N-benzoylation reaction is a prime example of introducing diverse aromatic groups. grafiati.com By using different 4-substituted benzoyl chlorides, a range of N-arylbenzamides with varying electronic properties on the new aromatic ring can be synthesized efficiently. grafiati.comwit.edu.cn

The introduction of aliphatic substituents can be achieved through the alkylation reactions mentioned previously, such as the reaction with methyl iodide to form S-methyl isothioureas. nih.gov Further, the initial synthesis can be adapted by using different substituted amines and isothiocyanates to build a library of analogs with diverse aliphatic and aromatic groups attached to the core thiourea structure. orgsyn.orgcdnsciencepub.com

Table 3: Derivatization Reactions of Dimethylphenylthiourea

| Reaction Type | Reagents | Product Class |

|---|---|---|

| N-Benzoylation | 4-Substituted Benzoyl Chloride, Base | N-Arylbenzamides grafiati.comwit.edu.cn |

| N-Alkylation | Methyl Iodide | Isothioureas nih.gov |

|--- This table outlines key derivatization pathways for N,N'-Dimethylphenylthiourea, the reagents used, and the resulting classes of compounds.

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry aim to make chemical synthesis more environmentally benign. These principles have been applied to the synthesis of thioureas, focusing on safer solvents, improved atom economy, and energy efficiency. gctlc.orgsemanticscholar.org

A significant green approach is the use of water as a reaction solvent. An "on-water" protocol for reacting isocyanates or isothiocyanates with amines has been shown to be a facile and sustainable method for producing ureas and thioureas. organic-chemistry.org This method avoids the use of toxic volatile organic compounds (VOCs) and often simplifies product isolation to simple filtration. organic-chemistry.org

Furthermore, one-pot processes, such as the synthesis from amines and carbon disulfide in an aqueous medium, contribute to green chemistry by reducing the number of steps and minimizing waste. d-nb.info These aqueous-based systems can convert a wide range of amines into their corresponding isothiocyanates and subsequently into thioureas in excellent yields. d-nb.info The use of catalysis, where applicable, over stoichiometric reagents also aligns with green chemistry principles by increasing efficiency and reducing waste streams. semanticscholar.org

Table 4: Green Chemistry Strategies in Thiourea Synthesis

| Green Strategy | Example/Method | Advantage |

|---|---|---|

| Use of Green Solvents | "On-water" reaction of amines and isothiocyanates. organic-chemistry.org | Reduces/eliminates use of toxic VOCs, simplifies workup. |

| One-Pot Synthesis | In situ generation from amines and CS₂ in aqueous media. d-nb.info | Increases efficiency, reduces waste from intermediate purification. |

| Atom Economy | Direct condensation reactions. | Maximizes the incorporation of reactant atoms into the final product. |

| Energy Efficiency | Reactions at ambient temperature. | Reduces energy consumption compared to reactions requiring heating. organic-chemistry.org |

|--- This table summarizes green chemistry approaches applicable to the synthesis of this compound and its analogs, highlighting the methods and their environmental benefits.

Coordination Chemistry of N,n Dimethylphenylthiourea As a Ligand

Ligand Characterization and Donor Atom Identification

The coordination behavior of N,N'-Dimethylphenylthiourea is primarily dictated by the electronic properties and spatial arrangement of its potential donor atoms: the sulfur atom of the thiocarbonyl group (C=S) and the two nitrogen atoms of the thiourea (B124793) backbone.

The most prominent donor site in thiourea and its derivatives is the sulfur atom of the thiocarbonyl group. chemsociety.org.ng According to the Hard and Soft Acids and Bases (HSAB) principle, the sulfur atom is classified as a soft Lewis base. This is attributed to its large size, high polarizability, and the presence of accessible lone pairs of electrons. Consequently, it forms stable coordinate bonds preferentially with soft or borderline Lewis acid metal ions, such as platinum(II), palladium(II), gold(I), silver(I), and copper(I). chemsociety.org.ngmdpi.com The C=S group possesses significant π-character, which contributes to its ability to engage in metal-ligand interactions. ajol.info The Lewis basicity of the sulfur atom makes it a potent nucleophile, readily donating its electron density to form a coordinate covalent bond with an electron-deficient metal center.

Thiourea derivatives possess nitrogen atoms that can also function as donor sites. psgcas.ac.inrsc.org However, the donor capability of the nitrogen atoms in N,N'-dimethylphenylthiourea is influenced by resonance effects within the thiourea moiety. The lone pairs on the nitrogen atoms can be delocalized into the C=S double bond, which reduces their Lewis basicity compared to simple amines. Despite this, coordination through nitrogen is well-documented, particularly in forming chelate rings where the ligand binds to a metal center through both a nitrogen and the sulfur atom. researchgate.netnih.gov The presence of substituents on the nitrogen atoms—in this case, methyl and phenyl groups—can sterically and electronically modulate their ability to participate in coordination.

Soft Donor Properties and Lewis Basicity of Thiourea Sulfur

Formation of Metal Complexes with N,N'-Dimethylphenylthiourea

N,N'-Dimethylphenylthiourea readily forms complexes with a variety of transition metals, with the resulting structures and stability being dependent on the metal ion, the reaction conditions, and the inherent properties of the ligand itself.

Copper(II) Complexes: Copper(II) is a d⁹ metal ion classified as a borderline Lewis acid, capable of forming stable complexes with both hard and soft donors. It is known for its structural flexibility, adopting coordination numbers of four, five, or six, with geometries ranging from square-planar and tetrahedral to square-pyramidal and distorted octahedral. mdpi.comrsc.orgnih.gov In complexes with thiourea-type ligands, Cu(II) can coordinate through the sulfur atom, and potentially through nitrogen atoms, leading to various complex structures. nih.govresearchgate.net The interaction can sometimes involve a reduction of Cu(II) to Cu(I), particularly given the soft nature of the sulfur donor.

Platinum(II) Complexes: Platinum(II) is a d⁸ metal ion and a classic soft Lewis acid. It exhibits a strong preference for coordination with soft donor atoms like sulfur. ajol.infomdpi.com Pt(II) complexes almost invariably adopt a square-planar geometry with a coordination number of four. ajol.infolibretexts.org The coordination of N,N'-dimethylphenylthiourea to Pt(II) is expected to occur primarily through the sulfur atom, forming strong Pt-S bonds. ajol.inforsc.org Depending on steric factors and the presence of other ligands, multiple N,N'-dimethylphenylthiourea molecules can bind to a single platinum center. rsc.orgnih.gov

| Metal Ion | HSAB Class | Typical Geometry | Preferred Donor Atom(s) | Typical Coordination Number |

|---|---|---|---|---|

| Copper(II) | Borderline Acid | Square-Planar, Tetrahedral, Octahedral (distorted) | S, N, O | 4, 6 |

| Platinum(II) | Soft Acid | Square-Planar | S, P, C | 4 |

The versatility of N,N'-dimethylphenylthiourea allows for several modes of coordination, leading to a variety of complex geometries.

Monodentate: This is the most common coordination mode for simple thiourea ligands, where bonding occurs exclusively through the sulfur atom. ajol.info This results in terminal ligands attached to a single metal center. For a Pt(II) ion, this could lead to complexes like [Pt(N,N'-dimethylphenylthiourea)₄]²⁺.

Bidentate: Chelation can occur if the ligand coordinates through two donor atoms simultaneously. For N,N'-dimethylphenylthiourea, this would involve the sulfur atom and one of the nitrogen atoms, forming a stable chelate ring. nih.govrsc.org This S,N-bidentate coordination often results in square-planar or octahedral geometries, depending on the metal and other ligands present.

Bridging: The ligand can bridge two metal centers. This is common in polynuclear complexes. nih.govchemrxiv.org A bridging N,N'-dimethylphenylthiourea ligand could use its sulfur atom to coordinate to two different metal ions simultaneously (μ₂-S) or use both its sulfur and a nitrogen atom to link two metals. This mode is often seen in the formation of dinuclear copper complexes. nih.gov

| Coordination Mode | Description | Example Geometry | Donor Atoms Involved |

|---|---|---|---|

| Monodentate | Ligand binds to a single metal ion via one atom. | Tetrahedral, Square-Planar | S |

| Bidentate (Chelating) | Ligand binds to a single metal ion via two atoms. | Square-Planar, Octahedral | S, N |

| Bridging | Ligand connects two or more metal ions. | Dinuclear, Polynuclear | S (bridging), or S and N |

The stability and structure of metal complexes with N,N'-dimethylphenylthiourea are significantly influenced by steric and electronic effects arising from its substituents. solubilityofthings.comnih.gov

Steric Factors: The presence of a phenyl group on one nitrogen and a methyl group on each nitrogen introduces considerable steric bulk around the donor atoms. solubilityofthings.com This steric hindrance can:

Influence the coordination geometry, potentially preventing the ideal arrangement of ligands and forcing a distorted geometry. nih.gov

Limit the number of ligands that can coordinate to a single metal center. For instance, fewer bulky N,N'-dimethylphenylthiourea ligands might coordinate compared to smaller ligands like ammonia (B1221849) or water. nih.gov

Favor certain coordination modes over others. For example, significant steric clash might hinder the formation of a compact bidentate chelate, making monodentate coordination more favorable.

Electronic Factors: The electronic nature of the substituents modifies the electron density on the donor atoms, which in turn affects the strength and stability of the metal-ligand bonds. numberanalytics.comchemrxiv.org

The phenyl group is generally considered electron-withdrawing through inductive and resonance effects. This can decrease the electron density on the adjacent nitrogen atom and, to a lesser extent, on the sulfur atom, potentially weakening their Lewis basicity and affecting complex stability. analis.com.my

The methyl groups are weakly electron-donating, which slightly increases the electron density on the nitrogen atoms they are attached to, enhancing their basicity.

Spectroscopic Characterization of Metal-Thiourea Complexes

Applications of Infrared Spectroscopy in Coordination Mode Assignment

Infrared (IR) spectroscopy is a primary tool for determining how a thiourea ligand binds to a metal ion. d-nb.info Substituted thioureas possess several potential donor atoms, but they most commonly coordinate to metal ions through the sulfur atom. scielo.org.za This coordination event induces significant changes in the vibrational frequencies of the ligand's key functional groups, particularly the C=S and C-N bonds.

When N,N'-dimethylphenylthiourea coordinates to a metal through its sulfur atom, a transfer of electron density from the ligand to the metal occurs. This weakens the C=S double bond, resulting in a decrease in its stretching frequency (ν(C=S)). Concurrently, the electron delocalization within the thiourea moiety leads to an increase in the double bond character of the C-N bonds, causing their stretching frequencies (ν(C-N)) to shift to higher wavenumbers. nih.gov The observation of a red-shift in ν(C=S) and a blue-shift in ν(C-N) is therefore a strong indicator of a metal-sulfur (M-S) bond. nih.govresearchgate.net In some complexes, new bands may appear in the far-IR region, which are assigned to the M-S stretching vibration, providing direct evidence of coordination. ias.ac.in

| Compound/Complex Type | ν(C=S) | Δν(C=S) (Shift from free ligand) | ν(C-N) | Δν(C-N) (Shift from free ligand) | Source |

| Free N-substituted thiourea | ~730-780 | - | ~1480 | - | nih.gov |

| Metal-Thiourea Complex | Lower Freq. | Negative | ~1486–1524 | Positive | nih.gov |

Utility of Nuclear Magnetic Resonance Spectroscopy for Ligand Binding Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for studying the binding of ligands to metal ions in solution, particularly for diamagnetic complexes (e.g., Zn(II), Cd(II)). anu.edu.aunih.govnsf.gov Both ¹H and ¹³C NMR provide detailed information about the ligand's structure upon complexation by monitoring changes in the chemical shifts of its nuclei. researchgate.netupi.edu

Upon coordination of N,N'-dimethylphenylthiourea to a metal center, the electron density distribution within the ligand is altered, leading to changes in the magnetic environment of the protons and carbons. These changes are observed as shifts in the NMR signals. frontiersin.org

¹H NMR: The chemical shifts of the N-methyl (–CH₃) protons and the aromatic protons of the phenyl group are sensitive to coordination. Typically, a downfield shift (to a higher ppm value) of these signals is observed, indicating a deshielding effect due to the drainage of electron density towards the metal center upon bond formation. The magnitude of the shift can provide insights into the strength of the interaction. researchgate.net

¹³C NMR: The ¹³C NMR spectrum offers direct information about the carbon skeleton. libretexts.org The chemical shift of the thiocarbonyl carbon (C=S) is particularly diagnostic. Upon S-coordination, this signal often shifts, reflecting the change in the C=S bond order. Shifts in the signals for the methyl and phenyl carbons also provide confirmatory evidence of ligand binding. libretexts.org

Comparing the NMR spectra of the free N,N'-dimethylphenylthiourea ligand with that of its metal complex allows for a definitive confirmation of binding and can help elucidate the nature of the ligand environment in solution. beilstein-journals.org

| Nucleus | Typical Shift in Free Ligand (ppm) | Expected Shift upon Complexation | Rationale | Source |

| ¹H (N-CH₃) | Varies | Downfield (Higher ppm) | Deshielding due to electron withdrawal by metal | frontiersin.orgresearchgate.net |

| ¹H (Phenyl) | ~7.0-8.0 | Downfield (Higher ppm) | Deshielding due to electron withdrawal by metal | frontiersin.orgresearchgate.net |

| ¹³C (C=S) | ~180-190 | Varies | Change in electronic environment and bond order | libretexts.org |

Electronic Absorption (UV-Vis) Spectroscopy for D-D Transitions and Charge Transfer

UV-Visible (UV-Vis) spectroscopy is employed to study the electronic transitions within transition metal complexes. uomustansiriyah.edu.iq The spectra of complexes with N,N'-dimethylphenylthiourea typically display two main types of absorptions: ligand-based transitions and metal-centered transitions. libretexts.org

Intra-ligand Transitions: These are high-intensity bands, usually found in the ultraviolet region, corresponding to π → π* and n → π* electronic transitions within the phenyl and thiourea moieties of the ligand. uomustansiriyah.edu.iq Upon complexation, the positions of these bands may shift slightly.

Metal-Centered Transitions: For transition metal ions with partially filled d-orbitals, weaker absorption bands corresponding to d-d transitions can be observed, typically in the visible region. libretexts.orglibretexts.org The energy and number of these bands are dictated by the geometry of the complex (e.g., octahedral, tetrahedral) and the identity of the metal ion. uomustansiriyah.edu.iq For instance, tetrahedral Co(II) complexes often show characteristic absorptions in the visible region. nih.gov

Charge Transfer (CT) Transitions: These are often very intense transitions that involve the movement of an electron between the metal and the ligand. numberanalytics.com Given that sulfur is a relatively soft and polarizable donor, Ligand-to-Metal Charge Transfer (LMCT) bands are common in these complexes. In an LMCT transition, an electron is excited from a ligand-based orbital to a metal-based d-orbital. numberanalytics.comunits.it These transitions can sometimes obscure the weaker d-d bands.

The analysis of the electronic spectrum provides valuable information on the coordination geometry and the nature of the metal-ligand electronic interactions. numberanalytics.com

| Transition Type | Typical Wavelength Region | Molar Absorptivity (ε) | Information Gained | Source |

| Intra-ligand (π → π, n → π) | UV (< 400 nm) | High | Ligand electronic structure | uomustansiriyah.edu.iq |

| d-d | Visible (400-800 nm) | Low (< 1,000 M⁻¹cm⁻¹) | Coordination geometry, Ligand field strength | libretexts.orglibretexts.org |

| Charge Transfer (LMCT) | UV-Vis | High (> 1,000 M⁻¹cm⁻¹) | Metal-ligand electronic interaction | numberanalytics.comunits.it |

X-ray Absorption Near Edge Structure (XANES) for Metal Coordination Environment

X-ray Absorption Spectroscopy (XAS) is a powerful element-specific technique for probing the local geometric and electronic structure around a specific atom within a complex. The X-ray Absorption Near Edge Structure (XANES) region of the spectrum, which is close to the absorption edge of the metal, is particularly sensitive to the oxidation state and coordination environment of the metal ion. osti.govresearchgate.net

By analyzing the features of the sulfur K-edge XANES spectra, one can experimentally characterize the covalent nature of the metal-sulfur bond in thiourea complexes. osti.govresearchgate.net Comparisons between the spectrum of the free ligand and the metal complex can identify spectral features that are unique to the M-S bond. osti.gov

For the metal K-edge XANES, key information is derived from:

Edge Position: The energy of the absorption edge is correlated with the oxidation state of the absorbing metal atom. A higher oxidation state generally shifts the edge to higher energy.

Pre-edge Features: The intensity and energy of small peaks before the main absorption edge are highly sensitive to the coordination geometry. For example, the lack of inversion symmetry in a tetrahedral environment often leads to more intense pre-edge features compared to a centrosymmetric octahedral environment.

In studies of copper(I) thiourea complexes, XANES has been used to identify the presence of different coordination geometries (e.g., trigonal planar vs. tetrahedral) within the same multinuclear complex. aip.org For cadmium(II) thiourea systems, Cd L₃-edge XANES has been used to track changes in the CdSₓOᵧ coordination sphere in solution. nih.govacs.org This technique is thus invaluable for obtaining precise structural details, especially for non-crystalline materials or species in solution.

Mechanistic Investigations and Reaction Pathways Involving N,n Dimethylphenylthiourea

Elucidation of Specific Reaction Mechanisms Facilitated by Dimethylphenylthiourea

N,N'-Dimethylphenylthiourea serves as a key reactant or precursor in several important organic reactions. The following subsections explore the mechanistic details of two such transformations.

While direct C-S cross-coupling reactions involving N,N'-dimethylphenylthiourea as a sulfur source are not extensively detailed in the provided search results, the broader context of cross-coupling reactions provides a framework for understanding potential mechanistic pathways. Cross-coupling reactions are fundamental in organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. nih.gov These reactions are typically catalyzed by transition metals like palladium or nickel. nih.govnih.gov

A general mechanism for a metal-catalyzed cross-coupling reaction involves several key steps:

Oxidative Addition: The active metal catalyst (e.g., Pd(0) or Ni(0)) reacts with an organohalide (R-X) to form a new organometallic complex where the metal is oxidized (e.g., to Pd(II) or Ni(II)). nih.govmit.edu

Transmetalation (not directly applicable here): In typical cross-couplings, a second organometallic reagent transfers its organic group to the catalyst center. In the context of C-S coupling with a thiourea (B124793) derivative, this step would be replaced by coordination of the sulfur atom to the metal center.

Reductive Elimination: The two organic fragments (the aryl group from the initial oxidative addition and the sulfur-containing moiety) are coupled together, and the C-S bond is formed, regenerating the initial oxidation state of the metal catalyst. mit.edu

Nickel-catalyzed cross-coupling reactions, in particular, can proceed through single-electron transfer (SET) processes, which adds complexity to the mechanistic investigation. nih.gov The nature of the ligands coordinated to the metal catalyst plays a crucial role in influencing the reaction pathway and efficiency. nih.govmit.edu

An efficient method for the synthesis of N-arylbenzamides involves the N-benzoylation of N,N-dimethyl-(N'-phenyl)thioureas. researchgate.netresearcher.life This reaction is typically carried out in the presence of a base, such as potassium carbonate (K2CO3), in a solvent like dimethylacetamide. researchgate.netresearcher.life The reaction proceeds with good yields, short reaction times, and accommodates a broad range of substrates. researchgate.netresearcher.life

Based on kinetic measurements, a plausible mechanism has been proposed. researchgate.net The reaction is initiated by the deprotonation of the thiourea nitrogen by the base, generating a nucleophilic anion. This anion then attacks the electrophilic carbonyl carbon of the benzoyl chloride derivative. Subsequent elimination of a leaving group leads to the formation of the N-arylbenzamide product. The use of microwave irradiation has also been explored to accelerate similar benzoylation reactions. researchgate.net

Table 1: Reaction Conditions for N-Benzoylation of Dimethylphenylthioureas

| Parameter | Condition | Reference |

| Reactants | N,N-dimethyl-(N'-phenyl)thioureas, 4-substituted benzoyl chlorides | researchgate.netresearcher.life |

| Base | Potassium Carbonate (K2CO3) | researchgate.netresearcher.life |

| Solvent | Dimethylacetamide | researchgate.netresearcher.life |

| Key Features | Good yields, short reaction times, broad substrate scope | researchgate.netresearcher.life |

C-S Cross-Coupling Reactions and Mechanistic Pathways

Role in Covalent Adduct Formation Studies

Covalent adduct formation is a critical process in understanding the interaction of reactive molecules with biological macromolecules. N,N'-dimethylphenylthiourea and related compounds can participate in such reactions, particularly with sulfhydryl groups.

Reactive electrophiles can form covalent adducts with nucleophilic residues in biomolecules. Glutathione (B108866) (GSH), a tripeptide containing a cysteine residue with a free sulfhydryl group, is a key molecule in cellular detoxification pathways. nih.gov It can react with electrophilic compounds, preventing them from damaging critical cellular components like DNA and proteins. nih.govresearchgate.net The formation of glutathione adducts is a well-established mechanism for the detoxification of various xenobiotics. nih.gov

While direct studies on N,N'-dimethylphenylthiourea adducts with glutathione were not found, the reactivity of the thiourea group suggests its potential to interact with sulfhydryl groups under specific conditions, possibly after metabolic activation to a more electrophilic species. The half-life of adduct formation with glutathione (GSH t1/2) is a standard assay used to measure the reactivity of electrophilic compounds. nih.gov

Thiolated nucleosides are modified nucleosides found in transfer RNA (tRNA) that contain a sulfur atom. nih.govnih.gov These modifications are crucial for the proper functioning of tRNA in protein synthesis. The sulfur for these modifications is ultimately derived from cysteine, often involving a cysteine desulfurase enzyme like IscS. nih.govnih.gov

Reactive electrophiles can form adducts with proteins, often targeting nucleophilic amino acid residues such as cysteine. mdpi.com The formation of protein adducts can alter protein function and is a mechanism of toxicity for many compounds. researchgate.net For instance, 2-chlorofatty aldehydes, which are electrophilic, have been shown to modify proteins in a thiol-dependent manner. mdpi.com While specific studies detailing the formation of adducts between N,N'-dimethylphenylthiourea and thiolated nucleosides or proteins are not prevalent in the provided results, the inherent reactivity of the thiocarbonyl group suggests that such interactions are plausible, particularly with reactive metabolites.

Mediation of Covalent Adducts with Sulfhydryl Groups (e.g., Glutathione)

Kinetic and Thermodynamic Analyses of this compound Reactions

The study of reaction kinetics and thermodynamics provides quantitative insights into the feasibility, rate, and energy changes associated with a chemical transformation. frontiersin.orgnih.gov

Kinetic analysis of reactions involving N,N'-dimethylphenylthiourea, such as the N-benzoylation, can help elucidate the reaction mechanism by determining the rate law, activation parameters, and the effect of substituent changes on the reaction rate (e.g., through Hammett studies). mit.eduresearchgate.net For instance, kinetic measurements were instrumental in proposing a mechanism for the base-promoted N-benzoylation of dimethylphenylthioureas. researchgate.net Pre-steady-state kinetic methods, such as rapid quench and stopped-flow fluorescence, allow for the detailed investigation of individual steps in a reaction sequence. nih.gov

Thermodynamic analysis provides information about the energy changes (enthalpy, entropy, and Gibbs free energy) that occur during a reaction. sdewes.org This data can be used to determine the position of equilibrium and the spontaneity of a reaction under given conditions. For example, a negative Gibbs free energy change (ΔG) indicates a spontaneous reaction. Thermodynamic parameters can be calculated from experimental data or computational models. frontiersin.orgsdewes.org While specific thermodynamic data for reactions of N,N'-dimethylphenylthiourea were not found in the search results, such analyses would be valuable for a comprehensive understanding of its reactivity.

Computational and Theoretical Studies on N,n Dimethylphenylthiourea

Density Functional Theory (DFT) for Electronic Structure and Reactivity Analysis

Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry, providing a balance between accuracy and computational cost for studying the electronic structure of molecules. arxiv.orgntnu.no It is employed to determine the ground-state properties by calculating the electron density, which in turn allows for the prediction of molecular geometry, energy, and reactivity. ntnu.nonih.gov

The first step in most computational studies is to determine the most stable three-dimensional arrangement of atoms in the molecule, a process known as geometry optimization. researchgate.netcmu.edu For N,N'-Dimethylphenylthiourea, this involves calculating the forces on each atom and adjusting their positions until a minimum energy structure is found. cmu.edu This optimized geometry represents the most stable conformation of the molecule.

Conformational analysis, which can be performed using methods like the CREST algorithm at the GFN-FF level, explores the different spatial orientations (conformers) of the molecule and their relative energies. bohrium.com For N,N'-Dimethylphenylthiourea, this would involve analyzing the rotation around the C-N bonds to identify the most energetically favorable orientations of the phenyl and dimethylamino groups relative to the thiourea (B124793) core.

| Computational Step | Objective | Application to N,N'-Dimethylphenylthiourea |

|---|---|---|

| Geometry Optimization | Find the lowest energy, most stable 3D structure. researchgate.net | Determines the precise bond lengths, bond angles, and dihedral angles. |

| Conformational Analysis | Identify all stable conformers and their relative energies. bohrium.com | Analyzes rotation around single bonds to understand the molecule's flexibility and preferred shape. |

Frontier Molecular Orbital (FMO) theory simplifies the study of chemical reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgethz.ch The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the lowest energy empty orbital, acts as an electron acceptor. malayajournal.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. malayajournal.org A large energy gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates that the molecule is more reactive. malayajournal.org For N,N'-Dimethylphenylthiourea, the HOMO is expected to be localized primarily on the electron-rich sulfur and nitrogen atoms, while the LUMO would likely be distributed over the phenyl ring and the thiocarbonyl (C=S) group.

| Orbital | Description | Significance for Reactivity |

|---|---|---|

| HOMO (Highest Occupied Molecular Orbital) | The outermost orbital containing electrons. wikipedia.org | Region most likely to donate electrons in a reaction (nucleophilic). |

| LUMO (Lowest Unoccupied Molecular Orbital) | The lowest energy orbital without electrons. wikipedia.org | Region most likely to accept electrons in a reaction (electrophilic). |

| HOMO-LUMO Gap (ΔE) | The energy difference between the HOMO and LUMO. malayajournal.org | Indicates chemical stability; a smaller gap implies higher reactivity. |

A Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution within a molecule from the perspective of an approaching positive test charge. uni-muenchen.demdpi.com It is invaluable for predicting how a molecule will interact with other species, particularly in identifying sites for electrophilic and nucleophilic attacks. researchgate.netresearchgate.net

The MEP map is color-coded to represent different potential values. researchgate.net

Red/Yellow Regions: Indicate negative electrostatic potential, representing electron-rich areas. These are the most likely sites for an electrophilic attack. For N,N'-Dimethylphenylthiourea, these regions would be concentrated around the sulfur atom of the thiocarbonyl group and the nitrogen atoms due to their lone pairs of electrons. researchgate.netresearchgate.net

Blue Regions: Indicate positive electrostatic potential, representing electron-deficient areas. These are susceptible to nucleophilic attack. These regions are typically found around the hydrogen atoms, particularly those attached to nitrogen. researchgate.netresearchgate.net

Green Regions: Represent areas of neutral or very low potential.

This mapping provides a clear, intuitive guide to the molecule's reactivity patterns. nih.gov

Natural Bond Orbital (NBO) analysis provides a detailed picture of the electron density distribution in a molecule. uni-muenchen.de It transforms the complex molecular orbitals into a more intuitive Lewis-like structure of localized bonds and lone pairs. uni-muenchen.dewisc.edu This method allows for the quantitative analysis of charge transfer and intramolecular delocalization interactions. researchgate.net

Key insights from NBO analysis include:

Natural Population Analysis (NPA): This provides the partial charges on each atom, offering a more accurate charge distribution than other methods. uni-muenchen.de

Hyperconjugative Interactions: NBO analysis can quantify the stabilization energy arising from interactions between filled (donor) orbitals and empty (acceptor) orbitals. uni-muenchen.dewisc.edu For N,N'-Dimethylphenylthiourea, this would reveal delocalization effects, such as the interaction of nitrogen lone pairs with the antibonding orbitals of the thiocarbonyl group or the phenyl ring. These interactions are crucial for understanding the molecule's stability and electronic structure. wisc.edu

Molecular Electrostatic Potential (MEP) Mapping for Reactive Sites

Advanced Computational Techniques in Thiourea Research

Beyond static electronic structure calculations, advanced techniques are used to explore the behavior of thiourea derivatives over time and in different environments.

Molecular Dynamics (MD) is a computational simulation method that analyzes the physical movements of atoms and molecules over time. wikipedia.orgresearchgate.net By solving Newton's equations of motion for the system, MD simulations provide a "computational microscope" to observe molecular behavior on a femtosecond timescale. researchgate.netstanford.edu

For N,N'-Dimethylphenylthiourea, MD simulations can be used to:

Study Conformational Dynamics: Observe how the molecule's shape changes over time due to thermal motion, providing insights into its flexibility. nih.gov

Analyze Solvent Interactions: Simulate the molecule in a solvent like water to study how it is solvated and to calculate properties like radial distribution functions (RDFs), which describe the probability of finding solvent molecules at a certain distance from the solute. researchgate.net

Evaluate Stability: Assess the stability of molecular complexes or formulations by observing their structural evolution over the course of the simulation. mdpi.com

MD simulations are particularly valuable in drug design and materials science for understanding how molecules like thiourea derivatives behave in realistic biological or chemical environments. mdpi.comnih.gov

Monte Carlo (MC) Methods for Configurational Sampling

Monte Carlo (MC) methods are a class of computational algorithms that utilize repeated random sampling to obtain numerical results. wikipedia.org In the context of molecular modeling, MC simulations are employed to explore the vast conformational space of a molecule by generating a series of configurations. wustl.edu This approach is particularly valuable for understanding the different spatial arrangements a molecule like N,N'-Dimethylphenylthiourea can adopt.

A key aspect of MC methods is the concept of "importance sampling," which ensures that the sampled configurations are representative of the most probable states of the system. wustl.edu Unlike molecular dynamics, which follows the physical trajectory of a molecule over time, MC simulations generate configurations that are not necessarily connected by a physical path. cam.ac.uk This allows for a more extensive exploration of the conformational landscape, potentially overcoming energy barriers that might trap other simulation methods. cam.ac.uk

For complex molecules, advanced MC techniques like the Jump-Walking (JW) Monte Carlo approach can be employed to enhance the efficiency of sampling. cam.ac.uk The JW method uses simulations at different temperatures to allow the system to "jump" between different energy states, thereby improving the exploration of the configurational space. cam.ac.uk

The output of an MC conformational search is a collection of low-energy conformers. github.io These conformers provide insight into the molecule's flexibility and the relative stability of different shapes it can assume. This information is crucial as the conformation of a molecule can significantly influence its reactivity and biological activity. github.io

Prediction of Chemical Reactivity and Stability via Quantum Chemical Methods

Quantum chemical methods provide a powerful framework for predicting the chemical reactivity and stability of molecules like N,N'-Dimethylphenylthiourea by examining their electronic structure. jocpr.com These methods are based on solving the Schrödinger equation, which describes the behavior of electrons in a molecule. jocpr.com Due to the complexity of this equation for multi-atom systems, various approximations are employed. jocpr.com

A fundamental output of these calculations is the molecule's ground-state electronic energy, a key determinant of its stability. jocpr.com By calculating the energies of reactants, products, and transition states, quantum chemistry can elucidate reaction pathways and predict the kinetic and thermodynamic feasibility of a chemical transformation. jocpr.comnih.gov

Key applications of quantum chemical methods in predicting reactivity and stability include:

Frontier Molecular Orbital (FMO) Theory: This theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting ability. nih.gov The energy gap between the HOMO and LUMO (ΔE_gap) is a critical indicator of a molecule's kinetic stability and reactivity. nih.govnih.gov A smaller gap generally implies higher reactivity.

Molecular Electrostatic Potential (MEP): The MEP map illustrates the charge distribution on the surface of a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. nih.goveurjchem.com This information is invaluable for predicting how a molecule will interact with other chemical species.

Global Reactivity Descriptors: Derived from the HOMO and LUMO energies, these descriptors provide quantitative measures of a molecule's reactivity. mdpi.com Common descriptors include:

Electronegativity (χ): The tendency of a molecule to attract electrons.

Chemical Hardness (η): A measure of resistance to change in electron distribution. Harder molecules tend to be less reactive. mdpi.com

Chemical Softness (S): The reciprocal of hardness, indicating a higher propensity to react.

Electrophilicity Index (ω): A measure of a molecule's ability to act as an electrophile.

Geometry Optimization: Quantum chemical calculations can determine the most stable three-dimensional structure of a molecule by finding the geometry that corresponds to the minimum energy. jocpr.com This optimized geometry, including bond lengths, bond angles, and dihedral angles, is the foundation for all other computational predictions. jocpr.com

Thermodynamic Properties: Properties such as enthalpy, free energy, and heat of formation can be calculated, providing insights into the thermodynamic stability of the molecule and its reactions. jocpr.com

By applying these quantum chemical methods, researchers can gain a detailed understanding of the factors governing the reactivity and stability of N,N'-Dimethylphenylthiourea without the need for extensive experimental investigation. nih.gov This computational approach accelerates the design and discovery of new chemical reactions and materials. nih.gov

Catalysis Research Utilizing N,n Dimethylphenylthiourea and Its Analogs

Role in Thiourea (B124793) Organocatalysis

Thiourea derivatives have been recognized as a privileged class of organocatalysts, primarily due to their capacity to form double hydrogen bonds with substrates. scispace.com This interaction can effectively pre-organize and activate the reacting partners, stabilizing anionic species and transition states, thereby creating more favorable kinetic pathways for a reaction. scispace.comnih.gov

Catalytic Activity in Mannich-type Reactions

The Mannich reaction, a three-component condensation involving an aldehyde, an amine, and a compound with an acidic proton, is a fundamental carbon-carbon bond-forming reaction for synthesizing β-amino carbonyl compounds. wikipedia.orgrsc.org Chiral bifunctional thioureas, particularly those derived from Cinchona alkaloids, have been effectively used to catalyze asymmetric Mannich-type reactions. rsc.org These catalysts often feature a tertiary amine group that can interact with one reactant while the thiourea moiety activates the other through hydrogen bonding. rsc.orgrsc.org

For instance, bifunctional tertiary amine-thioureas have been employed in the Mannich reaction of Boc-imines with malonates, with specific derivatives showing high efficiency for either aliphatic or aromatic imines. rsc.org The proposed mechanism involves the thiourea activating the imine via hydrogen bonding, which facilitates the nucleophilic attack. rsc.org While N,N'-dimethylphenylthiourea itself is achiral, its structural motif is central to the design of these more complex chiral catalysts used in asymmetric Mannich reactions. rsc.orgmdpi.com

Application in Biginelli Reactions and Related Cycloadditions

The Biginelli reaction is a multicomponent reaction that produces dihydropyrimidones (DHPMs) from an aldehyde, a β-ketoester, and a urea (B33335) or thiourea. beilstein-journals.orgresearchgate.net These products are of significant pharmacological interest. Thioureas can serve as direct replacements for ureas in this synthesis. researchgate.net

The catalysis of the Biginelli reaction can be achieved using various organocatalysts, including bifunctional thioureas. beilstein-journals.orgbuchler-gmbh.com Chiral thiourea-based catalysts have been developed to achieve enantioselective Biginelli reactions. rsc.orgbeilstein-journals.org For example, a catalyst combining a methanoproline and a thiourea moiety has been used for the asymmetric synthesis of certain dihydropyrimidines. researchgate.netbuchler-gmbh.com The catalytic mechanism is believed to involve the thiourea activating the reactants through hydrogen bonding. While N,N'-dimethylphenylthiourea is not typically used as a primary catalyst itself in these asymmetric variants, its fundamental structure informs the design of more elaborate bifunctional catalysts that impart stereoselectivity. beilstein-journals.org

Metal-Catalyzed Transformations Involving Thiourea Derivatives

Beyond organocatalysis, thiourea derivatives are crucial as ligands in metal-catalyzed reactions, offering unique electronic and steric properties that can be fine-tuned by modifying the substituents on the nitrogen atoms. researchgate.net

Copper-Catalyzed S-Arylation of Thioureas

A significant application of thiourea derivatives is in copper-catalyzed S-arylation reactions to form arylisothioureas. These reactions are efficient and proceed under mild conditions. One ligand-free method utilizes a copper catalyst to facilitate the C-S cross-coupling between arylthioureas and diaryliodonium salts, tolerating a wide range of functional groups on both reactants.

Another approach involves the direct S-arylation of arylthioureas, which also benefits from a simple, ligand-free copper catalyst system, offering good yields and short reaction times. This method provides a convenient route to potentially biologically active compounds.

Table 1: Examples of Copper-Catalyzed S-Arylation of Arylthioureas This table is a representative summary based on findings in the field and does not display data from a single, specific study.

| Arylthiourea Substrate | Arylating Agent | Catalyst | Base | Yield (%) |

|---|---|---|---|---|

| Phenylthiourea (B91264) | Diphenyliodonium triflate | CuCl | K₂CO₃ | High |

| 4-Methylphenylthiourea | Di(p-tolyl)iodonium triflate | CuCl | K₂CO₃ | High |

| 4-Chlorophenylthiourea | Diphenyliodonium triflate | Cu(OAc)₂ | Bipyridine | Good |

Ligand Design for Transition Metal Catalysis

Thiourea derivatives are attractive ligands for transition metals like palladium due to their stability, tunability, and ability to coordinate as either monodentate or bidentate ligands. researchgate.netui.ac.id They have been investigated as alternatives to phosphine (B1218219) ligands in palladium-catalyzed cross-coupling reactions such as the Heck and Suzuki reactions. ui.ac.idacs.orgajbasweb.com

The coordination of N-substituted thiourea derivatives with palladium(II) chloride (PdCl₂) shows that the nature of the substituents significantly impacts the structure of the resulting complexes. nuph.edu.ua For example, N-allylthioureas can coordinate to palladium through both the sulfur atom and the C=C double bond of the allyl group, forming π-complexes. nuph.edu.ua (N-pyridine-2-yl)thioureas can act as S,N-bidentate ligands. nuph.edu.ua The design of novel C₂-symmetric thiourea-based ligands has led to efficient palladium catalysts for Heck and Suzuki coupling reactions that can be performed under aerobic conditions at room temperature. acs.org N,N'-disubstituted thioureas, including the N,N'-dimethylphenylthiourea framework, serve as a versatile platform for creating these specialized ligands.

Mechanistic Insights into Catalytic Cycles and Turnover Frequencies

Understanding the mechanism of thiourea-catalyzed reactions is crucial for catalyst design and optimization. The primary mode of action in organocatalysis involves hydrogen bonding. However, the exact nature of this interaction can vary. scispace.com

In some reactions, a "Brønsted acid mechanism" is proposed, where the thiourea protonates a substrate to form a more reactive species, such as an oxacarbenium ion. scispace.com In other cases, particularly with bifunctional catalysts, a cooperative mechanism is at play, where the thiourea and another functional group (like a tertiary amine) simultaneously activate the electrophile and nucleophile. nih.govnih.gov

Detailed mechanistic studies on reactions like imine hydrocyanation have revealed that catalysis and enantioselectivity arise from multiple stabilizing electrostatic interactions between the catalyst and the bound ions (e.g., iminium and cyanide). nih.gov Computational and experimental studies challenge simpler models, suggesting that productive catalytic cycles may not always involve direct interaction between the thiourea and the primary electrophile, but rather with an intermediate or counterion. nih.gov For instance, in some acid-catalyzed reactions of thiourea, stable intermediates can be isolated and characterized to elucidate the reaction pathway. rsc.orgrsc.org This detailed mechanistic understanding allows for the rational design of catalysts with improved activity and selectivity.

Analytical Chemistry Applications and Methodologies Involving N,n Dimethylphenylthiourea

Utilization as Reference Standards in Chemical Analysis

Reference standards are crucial in analytical chemistry for the calibration of instruments, validation of methods, and quantification of analytes. mt.comrroij.com The purity and identity of these standards are critical for the accuracy and reliability of analytical results. nih.gov N,N'-Dimethylphenylthiourea, due to its stable nature, can be utilized as a reference standard in certain analytical applications.

Preparation of Chromatographic Standards

In chromatography, reference standards are essential for creating calibration curves to quantify the amount of analytes in a sample. reagecon.com The preparation of these standards involves accurately weighing a high-purity substance and dissolving it in a suitable solvent to create a stock solution, from which a series of dilutions are made. libretexts.org

For applications requiring the monitoring of N,N'-Dimethylphenylthiourea, a certified reference material (CRM) of this compound would be used. The process for preparing chromatographic standards of DMPTU would follow a typical workflow:

| Step | Description |

| 1. Material Acquisition | Obtain a high-purity, certified reference standard of N,N'-Dimethylphenylthiourea. The certificate of analysis provides crucial information on purity and identity. restek.com |

| 2. Gravimetric Measurement | Accurately weigh a precise amount of the solid DMPTU using a calibrated analytical balance. reagecon.com |

| 3. Dissolution | Dissolve the weighed DMPTU in a high-purity solvent suitable for the chromatographic method to be used (e.g., acetonitrile (B52724) or methanol (B129727) for reversed-phase HPLC) in a volumetric flask to create a stock solution of known concentration. libretexts.org |

| 4. Serial Dilution | Prepare a series of standard solutions of decreasing concentrations by accurately diluting the stock solution. These standards are used to build a calibration curve. libretexts.org |

| 5. Storage | Store the prepared standards under appropriate conditions (e.g., refrigerated, protected from light) to ensure their stability until analysis. |

These standards are then injected into the chromatograph to establish a relationship between the detector response (e.g., peak area) and concentration, which is then used to quantify DMPTU in unknown samples. reagecon.com

Applications in Spectrometric Standard Preparation

Spectrometric methods, such as UV-Visible spectrophotometry, also rely on reference standards for quantitative analysis. analytik-jena.de Similar to chromatographic standards, these are solutions of a known concentration of the analyte. The preparation process mirrors that of chromatographic standards, focusing on the accurate creation of solutions with known absorbance values at specific wavelengths. nist.gov

N,N'-Dimethylphenylthiourea, possessing chromophoric properties, can be quantified using UV spectrophotometry. The preparation of spectrometric standards for DMPTU would involve creating a series of solutions of known concentrations and measuring their absorbance to construct a calibration curve according to the Beer-Lambert law.

Role in Protein Sequencing Methodologies (Edman Degradation Byproducts)

The Edman degradation is a fundamental method for determining the amino acid sequence of proteins and peptides. wikipedia.orglibretexts.org The process involves the sequential removal and identification of amino acids from the N-terminus of a polypeptide chain. nih.govehu.eus

Detection and Identification in High-Performance Liquid Chromatography (HPLC)

Automated Edman degradation instruments utilize high-performance liquid chromatography (HPLC) to separate and identify the phenylthiohydantoin (PTH)-amino acid derivatives produced in each cycle. nih.gov During this process, various byproducts are generated from the reagents used, which can appear on the HPLC chromatogram. fujifilm.com

One of the prominent byproducts is N,N'-Dimethylphenylthiourea (DMPTU). fujifilm.com Its presence in the chromatogram is a normal part of the Edman sequencing process. The identification of DMPTU is important to avoid its misinterpretation as a PTH-amino acid peak. nih.gov The retention time of DMPTU is well-characterized in standard HPLC methods used for protein sequencing, and it typically elutes in a region of the chromatogram that is free from most PTH-amino acid derivatives. nih.gov

For example, in some HPLC systems, the PTH derivative of MIAA-modified cysteine has been shown to elute between DMPTU and PTH-alanine, a region that is typically clear of other byproducts or PTH amino acids. nih.gov The consistent appearance and known retention time of DMPTU allow it to serve as an internal marker in the chromatogram, aiding in the alignment and interpretation of the sequencing data.

Characterization of Degradation Byproducts (e.g., Dimethylphenylthiourea as DMPTU)

The byproducts of the Edman degradation reaction arise from the reagents used, primarily phenyl isothiocyanate (PITC) and the base, trimethylamine (B31210) (TMA). fujifilm.com Besides DMPTU, other common byproducts include diphenylthiourea (DPTU) and diphenylurea (DPU). nih.govfujifilm.com

DMPTU is specifically formed from the reaction of PITC with dimethylamine (B145610), a contaminant or breakdown product of TMA. The presence of these byproducts is generally not problematic, but in the analysis of very small sample quantities, their peaks can sometimes interfere with the detection of certain PTH-amino acid peaks, such as PTH-Asp and PTH-His. fujifilm.com

Table of Common Edman Degradation Byproducts:

| Byproduct | Abbreviation | Origin |

|---|---|---|

| N,N'-Dimethylphenylthiourea | DMPTU | Reaction of PITC with dimethylamine (from TMA) fujifilm.com |

| Diphenylthiourea | DPTU | Side reaction of PITC nih.govfujifilm.com |

Researchers have developed strategies to minimize the interference from these byproducts, such as using alternative bases like N-methylpiperidine or using reagents free from certain antioxidants that can also create interfering peaks. fujifilm.com The characterization of these byproducts, including DMPTU, is essential for refining protein sequencing methodologies and ensuring the accuracy of the results. nih.gov

Derivatization for Enhanced Detection and Quantification in Research

Derivatization is a chemical modification process used to convert an analyte into a new compound with properties that are better suited for a particular analytical method, such as HPLC or GC-MS. researchgate.netjfda-online.com This technique is often employed to enhance detector response and improve the sensitivity and selectivity of an analysis. libretexts.org

While N,N'-Dimethylphenylthiourea itself is often a byproduct, the thiourea (B124793) functional group is a target for derivatization reactions in other contexts. However, in the specific case of DMPTU analysis, derivatization is less common as the compound is already readily detectable by standard HPLC-UV systems used in protein sequencing. The primary focus is on its direct detection and separation from the analytes of interest (PTH-amino acids).

In broader research, compounds containing similar functional groups might be derivatized to introduce a fluorophore for fluorescence detection or to increase their volatility for gas chromatography. researchgate.net For instance, amines and phenols are often derivatized to enhance their detection in various analytical platforms. ddtjournal.com

Development of Sensors and Analytical Probes Based on Thiourea Derivatives

The development of chemical sensors and analytical probes is a significant area of research in analytical chemistry, driven by the need for rapid, selective, and sensitive detection of various analytes. Thiourea derivatives have emerged as a versatile class of compounds in this field due to their unique structural features and coordination chemistry. The presence of both a "soft" sulfur donor and "hard" nitrogen donor atoms allows thiourea derivatives to act as effective ligands for a wide range of metal ions and anions, forming the basis for various sensing mechanisms. While direct applications of N,N'-Dimethylphenylthiourea in commercially available sensors are not widely documented, its properties as a ligand and the broader research on related thiourea derivatives provide a strong foundation for its potential in developing novel analytical probes.

Research Findings in Thiourea-Based Sensor Development

Research into thiourea derivatives has yielded a diverse array of sensors for various analytes. The fundamental principle often involves the formation of a complex between the thiourea derivative and the analyte, which perturbs the electronic properties of the sensor molecule, resulting in a detectable signal.

One notable area of research is the use of thiourea derivatives in the development of colorimetric and fluorescent sensors for metal ions. For instance, the interaction of the sulfur atom of the thiourea group with heavy metal ions such as mercury (Hg²⁺), lead (Pb²⁺), and copper (Cu²⁺) can cause a distinct color change or a significant quenching or enhancement of fluorescence. This is attributed to mechanisms like photoinduced electron transfer (PET), intramolecular charge transfer (ICT), or the chelation-enhanced fluorescence (CHEF) effect.

In the context of N,N'-Dimethylphenylthiourea, its structural features suggest potential as a ligand in such sensor systems. The presence of the phenyl group can be utilized to tune the electronic properties of the molecule and to introduce steric bulk, which can influence selectivity. The methyl groups on the nitrogen atoms can also affect the solubility and coordination geometry of the resulting metal complexes.

A study on mixed-ligand ruthenium(II) carbonyl complexes demonstrated that N,N-dimethyl-N'-phenylthiourea (dmptH) can act as a ligand, binding to the metal center through its thione sulfur atom. researchgate.net This coordination ability is a prerequisite for the development of sensors based on metal-ligand interactions. Although this particular study focused on the synthesis and characterization of the complexes rather than their sensing applications, it provides evidence of the compound's ability to interact with metal ions, a key feature for sensor development.

Furthermore, the appearance of N,N-dimethylphenylthiourea as a byproduct in HPLC analyses using phenyl isothiocyanate reagent for protein sequencing highlights its presence and stability in analytical systems. nih.gov While considered an interference in that specific context, its known spectroscopic properties could be harnessed for the development of dedicated analytical methods.

The table below summarizes the types of sensors developed using various thiourea derivatives, which could serve as a model for the potential applications of N,N'-Dimethylphenylthiourea.

Table 1: Examples of Analytical Sensors Based on Thiourea Derivatives

| Sensor Type | Analyte | Principle of Detection | Potential Role of N,N'-Dimethylphenylthiourea |

| Colorimetric Sensor | Heavy Metal Ions (e.g., Hg²⁺, Pb²⁺) | Change in absorption spectrum upon complexation. | The sulfur atom can coordinate with metal ions, and the phenyl group can influence the electronic transitions. |

| Fluorescent Sensor | Anions (e.g., F⁻, CN⁻) | Modulation of fluorescence intensity or wavelength upon hydrogen bonding or deprotonation. | The N-H proton can act as a hydrogen bond donor, and the aromatic ring can be part of a fluorophore system. |

| Electrochemical Sensor | Metal Ions, Biomolecules | Change in redox potential or current upon binding to the analyte. | The thiourea moiety can be part of a redox-active complex, and the overall structure can be designed for specific electrochemical recognition. |

The development of analytical probes using thiourea derivatives often involves synthetic modifications to incorporate a signaling unit, such as a fluorophore or a chromophore, into the molecule. For N,N'-Dimethylphenylthiourea, the phenyl group could be functionalized to attach such a unit, creating a dedicated sensor molecule. The synthesis of various substituted phenylthiourea (B91264) derivatives is well-established, providing a versatile platform for designing molecules with specific analytical applications.

Supramolecular Chemistry and Noncovalent Interactions of N,n Dimethylphenylthiourea

Principles of Molecular Recognition by Thiourea (B124793) Scaffolds

Molecular recognition is the foundation of supramolecular chemistry, involving specific binding between a host molecule and a guest. Thiourea scaffolds are particularly effective in this regard due to their distinct structural and electronic properties. The fundamental principle behind their recognition capability lies in the hydrogen-bonding characteristics of the thiourea moiety [-NH-C(S)-NH-].

The two N-H protons of the thiourea group act as effective hydrogen-bond donors. researchgate.net The acidity of these protons, and thus their donor strength, can be readily tuned by the electronic nature of the substituents on the nitrogen atoms. nih.gov Attaching electron-withdrawing groups, such as phenyl rings, enhances the acidity of the N-H protons, leading to stronger interactions with hydrogen-bond acceptors. nih.gov This makes aryl-substituted thioureas excellent receptors for anionic species. researchgate.netnih.gov

The sulfur atom of the thiocarbonyl group (C=S) acts as a hydrogen-bond acceptor, although it is weaker than the carbonyl oxygen in urea (B33335) analogues. scispace.com The specific geometry of the N-H donor sites allows for complementary binding with various anions, such as halides and oxoanions, through the formation of multiple hydrogen bonds. researchgate.net This ability to form well-defined, directional interactions is crucial for achieving high selectivity and affinity in host-guest systems. researchgate.netbeilstein-journals.org The process can be one of static molecular recognition, resulting in a stable host-guest complex, or a dynamic process where binding events can influence subsequent interactions. beilstein-journals.orgnih.gov The versatility of the thiourea unit has led to its incorporation into a wide array of synthetic receptors designed for sensing and separation applications. researchgate.netrsc.org

Hydrogen Bonding Networks and Their Role in Self-Assembly

The directional and predictable nature of the hydrogen bonds formed by thiourea derivatives makes them exceptional candidates for crystal engineering and the rational design of self-assembled structures. rsc.org The primary noncovalent interaction governing the self-assembly of N,N'-disubstituted thioureas is the intermolecular N-H···S hydrogen bond. scispace.comresearchgate.net

In the solid state, these interactions typically lead to the formation of robust, one-dimensional (1D) supramolecular patterns, such as chains or ribbon-like structures. scispace.comresearchgate.net The sulfur atom of one molecule generally accepts hydrogen bonds from the N-H groups of an adjacent molecule. scispace.com While N,N'-disubstituted ureas often form a characteristic cyclic dimer motif stabilized by N-H···O hydrogen bonds, thioureas tend to form open-chain structures due to the different electronic and steric properties of the thiocarbonyl group. scispace.com The energy of the N-H···S bond is generally weaker than the corresponding N-H···O bond in ureas. scispace.com

| Thiourea Derivative | Primary H-Bonding Interaction | Resulting Supramolecular Motif | Reference |

|---|---|---|---|

| N,N'-disubstituted thioureas | N-H···S | 1D chains or ribbons | scispace.comresearchgate.net |

| Thiourea with hydroxyl groups | N-H···S and O-H···S | Complex zigzag chains and layered structures | scispace.com |

| Epi-cinchona based thioureas | Intra- and intermolecular N-H···S, CH/π interactions | Dimeric self-assembly | nih.gov |

Design of Supramolecular Architectures and Assemblies

The predictable interaction patterns of thioureas have been exploited to design and construct a wide range of complex supramolecular structures with specific functions. tue.nl

The strong hydrogen-bond donating ability of the thiourea moiety makes it an ideal binding site for anions. researchgate.netnih.gov Consequently, a vast number of synthetic host molecules incorporating thiourea units have been developed for anion recognition. researchgate.net These receptors are often designed by attaching one or more thiourea groups to a preorganized scaffold, such as a calixarene, a cyclodextrin, or a simple tripodal structure. mdpi.comrsc.orgmdpi.com

These "molecular tweezers" and other receptors can selectively bind guest anions through multiple hydrogen bonds. sioc-journal.cn For example, receptors with multiple thiourea arms have shown high affinity and selectivity for tetrahedral anions like dihydrogen phosphate (B84403) (H₂PO₄⁻) and bisulfate (HSO₄⁻) in organic solvents. rsc.org The binding event can be detected and quantified using various spectroscopic techniques, including UV-Vis and ¹H NMR titrations, which show observable changes upon complex formation. rsc.orgsioc-journal.cn The stability of the resulting host-guest complex is dependent on factors such as the preorganization of the host, the number of thiourea binding sites, and the electronic properties of the substituents. rsc.org

| Host Scaffold | Guest Anion | Key Interaction | Reference |

|---|---|---|---|

| Phthalamide-based "Tweezer" | Fluoride (F⁻) | N-H···F⁻ Hydrogen Bonding | sioc-journal.cn |

| Tripodal Amine with Naphthylthiourea | H₂PO₄⁻, HSO₄⁻ | N-H···O Hydrogen Bonding | rsc.org |

| Calix acs.orgarene with Thiourea | Various Ions | N-H···Anion Hydrogen Bonding | mdpi.com |

Beyond discrete host-guest complexes, thiourea derivatives are adept at forming extended, highly ordered supramolecular arrays and networks. tue.nl This self-assembly is driven by the synergistic effect of multiple noncovalent interactions, predominantly hydrogen bonding, but also π-π stacking and van der Waals forces. nankai.edu.cn

On solid surfaces, thiourea and its derivatives can form well-defined self-assembled monolayers (SAMs). unlp.edu.ar The ability to control the structure of these layers at the molecular level is crucial for applications in sensors, molecular electronics, and surface protection. unlp.edu.ar In the crystalline state, the interplay of hydrogen bonds and other interactions can lead to complex and beautiful supramolecular architectures. For instance, calix acs.orgarene derivatives functionalized with thiourea groups have been shown to self-assemble into intricate 2D networks through a combination of N-H···S hydrogen bonds and π-π stacking interactions between the aromatic units. nankai.edu.cn The specific structure of the resulting assembly is highly dependent on the nature and position of the substituents on the thiourea scaffold. researchgate.net

Host-Guest Chemistry with Thiourea Receptors

Exploration of Dynamic Covalent Chemistry Principles in Thiourea Systems

Dynamic covalent chemistry (DCC) utilizes reversible covalent bond formation to create adaptive chemical systems that can respond to stimuli and self-correct. acs.orgnih.gov Thiourea chemistry has recently been integrated into the field of DCC, opening pathways to novel dynamic materials. acs.org

The thiourea group can play a dual role in these systems. Firstly, it can act as an organocatalyst to promote reversible reactions. It has been shown that the N-H protons of thiourea can catalyze dynamic imine exchange (transimination) by acting as a general acid catalyst, a process that allows for the screening and optimization of catalyst systems from a dynamic library of components. nih.gov

Secondly, the thiourea linkage itself can be designed as a dynamic covalent bond. acs.org In certain polymer networks, thiourea crosslinks have been shown to exhibit dynamic behavior, allowing the material to be reprocessed, repaired, or welded upon heating. acs.orgresearchgate.net This reversibility enables the creation of covalent adaptable networks (CANs) that combine the robustness of thermoset plastics with the reprocessability of thermoplastics. acs.orgresearchgate.net The exploration of reversible isocyanate chemistry, which includes the formation of thiourea-like bonds (thiourethanes), is a growing area for developing such smart materials. rsc.org

Q & A

Basic: What are the recommended synthetic routes and characterization methods for dimethylphenylthiourea?

Answer:

this compound is typically synthesized via the reaction of 2,6-dimethylphenyl isothiocyanate with ammonia or substituted amines under controlled conditions. Key steps include:

- Synthesis : Use anhydrous solvents (e.g., THF or dichloromethane) to avoid hydrolysis .

- Purification : Recrystallization from ethanol or column chromatography (silica gel, ethyl acetate/hexane) to achieve >95% purity .

- Characterization :

Basic: Which analytical techniques are most reliable for assessing the purity of this compound in experimental settings?

Answer:

- HPLC-PDA : Use a C18 column with a methanol/water gradient (60:40 to 90:10) to detect impurities at 254 nm. Retention time varies by substituents .

- Melting Point Analysis : Compare observed values (e.g., 156–158°C) with literature data; deviations >2°C suggest impurities .

- Mass Spectrometry (ESI-MS) : Confirm molecular ion peaks ([M+H]⁺ at m/z 181.1) and fragmentation patterns .

Basic: How does this compound’s stability vary under different storage conditions?

Answer:

- Thermal Stability : Decomposition occurs above 200°C; store at 2–8°C in amber vials to prevent photodegradation .

- Solvent Compatibility : Stable in aprotic solvents (e.g., DMSO, DMF) but hydrolyzes in aqueous acidic/basic conditions. Monitor via TLC (Rf ~0.5 in ethyl acetate) .

- Long-Term Stability : Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis .

Advanced: What mechanistic insights exist for this compound’s role in catalysis or inhibition?

Answer:

- Metal Chelation : Thiourea derivatives act as ligands for transition metals (e.g., Cu²⁺, Fe³⁺). Use UV-Vis titration (200–400 nm) to identify charge-transfer bands and calculate binding constants .

- Enzyme Inhibition : For biochemical studies, perform kinetic assays (e.g., IC₅₀ determination via Michaelis-Menten plots) with controls for non-specific binding .

- Computational Modeling : Employ DFT calculations (B3LYP/6-31G*) to map electronic interactions and predict reactivity .

Advanced: How can researchers resolve discrepancies in reported biological activity data for this compound derivatives?

Answer:

- Data Triangulation : Compare results across multiple assays (e.g., in vitro vs. in vivo models) and validate with orthogonal methods (e.g., SPR for binding affinity vs. fluorescence quenching) .

- Batch Variability : Test different synthetic batches for purity (HPLC) and confirm stereochemistry (X-ray crystallography) .

- Contextual Factors : Control for solvent effects, pH, and temperature, which alter thiourea’s tautomeric equilibrium (thione ↔ thiol) .

Advanced: What experimental design strategies optimize this compound’s reactivity in novel reactions?

Answer:

- DoE (Design of Experiments) : Use fractional factorial designs to test variables (e.g., solvent polarity, temperature, catalyst loading). Analyze via response surface methodology .

- In Situ Monitoring : Employ ReactIR or NMR kinetics to track intermediate formation and adjust reaction parameters dynamically .

- Green Chemistry Metrics : Calculate atom economy and E-factor to balance efficiency and sustainability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.